2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a reference standard in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is utilized in pharmaceutical testing to evaluate the efficacy and safety of new drugs.
Industry: It is employed in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate can be compared with other similar compounds, such as:
2,6-Dioxaspiro[4.5]decan-9-ol: This compound has a similar spirocyclic structure but lacks the methanesulfonate group.
2,6-Dioxaspiro[4.5]decan-9-yl acetate: This compound has an acetate group instead of a methanesulfonate group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H16O5S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2,6-dioxaspiro[4.5]decan-9-yl methanesulfonate |
InChI |
InChI=1S/C9H16O5S/c1-15(10,11)14-8-2-4-13-9(6-8)3-5-12-7-9/h8H,2-7H2,1H3 |
InChI Key |
CNCASEQWNHLYAK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.